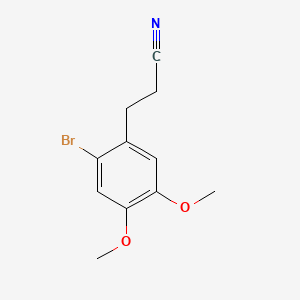

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

CAS No.: 35249-62-8

Cat. No.: VC1970689

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35249-62-8 |

|---|---|

| Molecular Formula | C11H12BrNO2 |

| Molecular Weight | 270.12 g/mol |

| IUPAC Name | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile |

| Standard InChI | InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3 |

| Standard InChI Key | PKRKQYZQPMFUJG-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)CCC#N)Br)OC |

| Canonical SMILES | COC1=C(C=C(C(=C1)CCC#N)Br)OC |

Introduction

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: A Comprehensive Overview

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (CAS 35249-62-8) is a brominated aromatic nitrile compound with significant applications in pharmaceutical synthesis. This article provides a detailed analysis of its properties, synthesis methods, and industrial relevance, drawing from peer-reviewed patents, chemical databases, and authoritative sources.

Synthesis Methods

The compound serves as a key intermediate in pharmaceutical synthesis, particularly for ivabradine. Below are optimized methods from industrial patents:

Method 1: Bromination and Nitrilation

-

Starting Material: (3,4-Dimethoxyphenyl)methyl alcohol.

-

Bromination: React with Br₂ in glacial acetic acid at 0°C, yielding 2-bromo-4,5-dimethoxybenzyl alcohol (95% yield) .

-

Nitrilation: Convert the alcohol to a nitrile via oxidation or substitution.

Method 2: Aldehyde-Derived Pathway

-

Starting Material: 3,4-Dimethoxybenzaldehyde.

-

Chain Extension: Introduce a propanenitrile group through condensation or nucleophilic addition.

-

Bromination: Achieve bromination at the 2-position.

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Yield | 95% (bromination) | 51% (total) |

| Key Reagents | Br₂, AcOH | Aldehyde, CN⁻ source |

| Industrial Viability | High | Moderate |

Applications in Pharmaceutical Synthesis

Ivabradine Production

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a pivotal intermediate in synthesizing ivabradine (S 16257-2), a drug used to treat chronic heart failure and angina. The synthesis involves:

-

Cyclization: Formation of a bicyclic structure via intramolecular reactions.

-

Functionalization: Introduction of methylamino or other substituents.

-

Salt Formation: Conversion to hydrochloride or other pharmaceutical salts .

Downstream Products

| Product | Application |

|---|---|

| 4,5-Dimethoxy-1-cyanobenzocyclobutane | Intermediate for complex heterocycles |

| (3,4-Dimethoxybicyclooctatrienyl)methanamine | Potential therapeutic agents |

Research and Challenges

-

Synthetic Efficiency: Recent efforts focus on improving bromination yields and reducing reaction steps. For example, n-butyllithium is employed as a base in some protocols to enhance selectivity .

-

Alternative Routes: Exploring catalytic hydrogenation or cross-coupling reactions to streamline synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume